Technical Deep Dive: Discovery and Isolation of Rebaudioside C from Stevia rebaudiana
Technical Deep Dive: Discovery and Isolation of Rebaudioside C from Stevia rebaudiana
This technical guide details the discovery, isolation, and characterization of Rebaudioside C (Reb C), a critical minor glycoside in Stevia rebaudiana.
[1]
Executive Summary
Rebaudioside C (Reb C) is a diterpene glycoside present in the leaves of Stevia rebaudiana Bertoni, typically constituting 1–2% of the dry leaf weight.[1][2] While structurally homologous to the major sweetener Rebaudioside A (Reb A), the presence of a rhamnose moiety in Reb C drastically alters its sensory profile, contributing a lingering bitterness that degrades the quality of commercial stevia extracts. This guide outlines the historical identification of Reb C, its chemical architecture, and a rigorous protocol for its isolation to high purity (>98%) for analytical and sensory characterization.
Historical Context: The Tanaka Era
While the major glycoside, Stevioside, was isolated in 1931 by Bridel and Lavieille, the complex profile of minor glycosides remained largely uncharacterized until the 1970s. The definitive discovery of Rebaudioside C is attributed to Osamu Tanaka and his research group at Hiroshima University.
In 1977 , Sakamoto, Tanaka, and colleagues published the structural elucidation of several minor glycosides, identifying "Dulcoside B" and "Rebaudioside C" as the same compound. Their work utilized carbon-13 NMR spectroscopy—a novel technique at the time for natural products—to distinguish the subtle glycosidic linkages that differentiate Reb C from Reb A and Stevioside.
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Key Discovery: Sakamoto, I., et al. (1977).[3] Chem. Pharm. Bull.
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Significance: Established that Reb C is the rhamnosyl analogue of Reb A, providing the chemical basis for the "bitter impurity" theory in stevia processing.
Chemical Architecture & Biosynthesis
Reb C (C₄₄H₇₀O₂₂) is an ent-kaurene diterpene glycoside.[3] Its aglycone core is steviol.[3][4][5] The defining structural feature is the specific glycosylation pattern at the C-13 position.
Structural Comparison
| Feature | Rebaudioside A (Reb A) | Rebaudioside C (Reb C) | Impact |
| Formula | C₄₄H₇₀O₂₃ | C₄₄H₇₀O₂₂ | Reb C lacks one oxygen atom (Rhamnose vs Glucose).[3][6][7][8][9][10] |
| C-13 Moiety | The Rha(1→2) linkage introduces steric bulk and hydrophobicity. | ||
| C-19 Moiety | Identical ester linkage.[3] | ||
| Sensory | High Sweetness, Clean Profile | Reduced Sweetness (~30x Sucrose), Bitter Aftertaste | Rhamnose correlates with bitterness in steviol glycosides.[3] |
Biosynthetic Pathway
Reb C is synthesized via a branching pathway where Dulcoside A serves as the immediate precursor. The enzyme UGT76G1 (a UDP-glycosyltransferase) catalyzes the addition of a branching glucose unit to Dulcoside A, mirroring the conversion of Stevioside to Reb A.
Figure 1: Parallel biosynthetic pathways of Steviol Glycosides. Reb C is formed from the rhamnosylated precursor Dulcoside A, differentiating it from the pure glucose pathway of Reb A.
Isolation Protocol: Enrichment & Purification
Isolating Reb C is challenging due to its low abundance and structural similarity to Reb A. A direct extraction is inefficient.[3] The most effective strategy employs a negative enrichment approach: crystallizing out the major glycosides (Stevioside/Reb A) first, then isolating Reb C from the mother liquor.
Phase 1: Extraction and Primary Fractionation[11]
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Defatting: Macerate 1 kg of dried S. rebaudiana leaves in n-hexane (1:5 w/v) for 3 hours to remove lipids, waxes, and chlorophyll. Discard the hexane.
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Extraction: Extract the defatted residue with 70% Ethanol (aq) at 60°C for 4 hours. Filter and concentrate under reduced pressure (Rotavap) to obtain a crude glycoside syrup.
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Clarification: Redissolve syrup in water. Adjust pH to 10.0 with Ca(OH)₂ to precipitate flavonoids and impurities. Filter, then neutralize to pH 7.0 with dilute H₂SO₄.
Phase 2: Negative Enrichment (Crystallization)
Purpose: To remove the dominant Stevioside and Reb A, enriching Reb C in the supernatant.
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Dissolve the clarified extract in Methanol (MeOH) .
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Induce crystallization by cooling to 4°C for 24 hours.
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Filtration: The precipitate contains high-purity Stevioside/Reb A. Collect the filtrate (Mother Liquor). [3]
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Evaporate the mother liquor to dryness. This residue is now enriched in Reb C (approx. 15–20% content).
Phase 3: High-Speed Counter-Current Chromatography (HSCCC)
Why HSCCC? Unlike solid-phase columns, HSCCC eliminates irreversible adsorption of glycosides and handles large sample loads.
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System: Two-phase solvent system: n-Hexane : n-Butanol : Water (1.5 : 3.5 : 5 v/v/v) .[3][11]
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Mode: Tail-to-Head elution (Mobile phase = Lower aqueous phase).[3]
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Procedure:
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Fill the coil with the upper stationary phase.
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Inject the Reb C enriched residue (dissolved in mixed phase).
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Elute with the lower mobile phase at 800 rpm.
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Monitor UV absorbance at 210 nm .
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Reb C typically elutes after Reb A due to slightly higher polarity differences in this specific system.
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Phase 4: Final Polishing (Prep-HPLC)
For >98% purity required for analytical standards:
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Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5μm).[3]
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Mobile Phase: Isocratic Acetonitrile : 10mM Sodium Phosphate Buffer (32:68) , pH 3.5.[3]
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Rationale: Acidic pH suppresses ionization of free carboxyl groups (if any), ensuring sharp peaks. The 32% ACN level specifically resolves the Reb C / Reb A critical pair.
Figure 2: Isolation workflow emphasizing the "Negative Enrichment" strategy to concentrate Reb C from the mother liquor.[3]
Characterization & Validation
To validate the isolate is Reb C and not an isomer, the following analytical signatures must be confirmed.
Mass Spectrometry (ESI-MS)[3][7]
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Ionization: Negative Mode [M-H]⁻
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Molecular Ion: m/z 949.4
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Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR)
The C-13 sugar moiety provides the definitive confirmation.[3]
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Proton NMR (1H): Look for the Rhamnose methyl doublet at approximately δ 1.60 ppm (J = 6.0 Hz). This signal is absent in Reb A.
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Anomeric Protons: Reb C displays an anomeric proton for the
-L-rhamnosyl unit around δ 5.25 ppm , distinct from the -glucosyl anomers (δ 4.6–4.8 ppm).[3]
References
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Sakamoto, I., Yamasaki, K., & Tanaka, O. (1977).[3] Application of 13C NMR Spectroscopy to Chemistry of Natural Glycosides: Rebaudioside-C, a New Sweet Glycoside of Stevia rebaudiana. Chemical and Pharmaceutical Bulletin, 25(4), 844-846.[3] Link
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Brandle, J. E., & Telmer, P. G. (2007).[3] Steviol glycoside biosynthesis.[12] Phytochemistry, 68(14), 1855-1863.[3] Link
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Kobayashi, M., et al. (1977).[3] Dulcosides A and B, New Diterpene Glycosides from Stevia rebaudiana. Phytochemistry, 16(9), 1405-1408.[3] Link
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Ceunen, S., & Geuns, J. M. (2013).[3] Steviol Glycosides: Chemical Diversity, Metabolism, and Function. Journal of Natural Products, 76(6), 1201-1228.[3] Link[3]
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Huang, X., et al. (2010).[3] Preparative isolation and purification of steviol glycosides from Stevia rebaudiana Bertoni using high-speed counter-current chromatography.[3][11] Separation and Purification Technology, 71(2), 220-224.[3] Link
Sources
- 1. US20110287164A1 - High-Purity Rebaudioside C And Process For Purification Of The Same - Google Patents [patents.google.com]
- 2. Stevia Rebaudiana Bertoni, a Source of High-Potency Natural Sweetener—Biochemical and Genetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebaudioside A - Wikipedia [en.wikipedia.org]
- 4. Development of Next Generation Stevia Sweetener: Rebaudioside M [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2018071744A1 - Biosynthetic production of steviol glycosides and processes therefore - Google Patents [patents.google.com]
- 10. Comparative study of rebaudioside A and rebaudioside Aα: physicochemical properties and in vivo metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. talcottlab.tamu.edu [talcottlab.tamu.edu]
